2-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Description
2-(3-Chloro-5-fluorophenyl)pyridin-3-ol is a halogenated pyridine derivative with the molecular formula C₁₁H₇ClFNO. The compound features a pyridin-3-ol core substituted at the 2-position with a 3-chloro-5-fluorophenyl group. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the aryl group to the pyridine ring .
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZVPBKNQUVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682883 | |
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-14-2 | |
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol typically involves the reaction of 2-hydroxy-3-chloropyridine with a fluorinated aromatic compound under controlled conditions. One common method involves the use of trifluoromethyl ketone as a reagent, which reacts with 2-hydroxy-3-chloropyridine under alkaline conditions to yield the desired product . The reaction requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
The following table summarizes key structural and functional differences between 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol and related compounds:
Key Structural and Functional Differences
Position of Hydroxyl Group :
- The target compound has a hydroxyl group at the 3-position of the pyridine ring, which is critical for hydrogen bonding and acidity (pKa ~8–10) .
- In contrast, 5-Chloro-3-(trifluoromethyl)pyridin-2-ol features a hydroxyl group at the 2-position , altering its hydrogen-bonding capacity and acidity .
Aryl Substituents :
- The 3-chloro-5-fluorophenyl group in the target compound provides balanced electron-withdrawing effects, influencing reactivity in cross-coupling reactions .
- 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol substitutes the phenyl ring with a methoxy group, enhancing solubility but reducing electrophilicity .
Functional Group Diversity: 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9) introduces an amino group and a propargyl alcohol chain, increasing synthetic versatility but reducing stability .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 5-Chloro-3-(trifluoromethyl)pyridin-2-ol increases logP (~2.5), making it more membrane-permeable than the target compound (logP ~1.8) .
- Solubility : Methoxy-substituted derivatives (e.g., 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol ) exhibit higher aqueous solubility (≥50 mg/mL) compared to halogenated analogs (~10 mg/mL) .
- Thermal Stability : Halogenated phenyl groups (e.g., 3-Cl, 5-F) enhance thermal stability, with decomposition temperatures >200°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
